3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt
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Overview
Description
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both cyano and imidazolium groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt typically involves the reaction of 1-methylimidazole with 2-chloroacetonitrile to form 3-(2-cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride. This intermediate is then reacted with sodium cyanamide to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt can undergo various types of chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The imidazolium ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazolium salts.
Scientific Research Applications
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can form hydrogen bonds or coordinate with metal ions, while the imidazolium ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(2-cyanoethyl)imidazolium chloride
- 1-Methyl-3-(2-cyanoethyl)imidazolium bromide
- 1-Methyl-3-(2-cyanoethyl)imidazolium iodide
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt is unique due to the presence of both cyano and cyanamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C9H10N6 |
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Molecular Weight |
202.22 g/mol |
IUPAC Name |
cyanoiminomethylideneazanide;3-(3-methylimidazol-3-ium-1-yl)propanenitrile |
InChI |
InChI=1S/C7H10N3.C2N3/c1-9-5-6-10(7-9)4-2-3-8;3-1-5-2-4/h5-7H,2,4H2,1H3;/q+1;-1 |
InChI Key |
JVKQCDQPGHIMQG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCC#N.C(=[N-])=NC#N |
Origin of Product |
United States |
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